![molecular formula C25H26O6 B172019 erysenegalensein E CAS No. 154992-17-3](/img/structure/B172019.png)
erysenegalensein E
説明
Erysenegalensein E is a natural product found in Erythrina senegalensis, Derris, and Erythrina variegata . It is one of the forty-two secondary metabolites isolated from E. senegalensis .
Molecular Structure Analysis
The molecular formula of erysenegalensein E is C25H26O6 . Its IUPAC name is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one .Physical And Chemical Properties Analysis
Erysenegalensein E has a molecular weight of 422.5 g/mol . It has 4 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 422.17293854 g/mol . The topological polar surface area is 107 Ų .科学的研究の応用
Isoflavones and Anticancer Properties
Erysenegalensein E, an isoflavone isolated from the African medicinal plant Erythrina senegalensis, has shown potential in the realm of cancer research. Studies have demonstrated its cytotoxic properties against cancer cells. In particular, erysenegalensein E, along with other secondary metabolites from E. senegalensis, displayed significant in vitro and in vivo antitumor activities, indicating its potential role in cancer treatment (Fofana et al., 2021).
HIV-1 Protease Inhibition
Research into the antiviral properties of Erysenegalensein E has revealed its potential as an HIV-1 protease inhibitor. Prenylated isoflavonoids from Erythrina senegalensis, including erysenegalensein E, have shown dose-dependent inhibitory activities on HIV-1 protease, suggesting its significance in HIV/AIDS treatment strategies (Lee et al., 2009).
Inhibition of Diacylglycerol Acyltransferase
Erysenegalensein E has been identified as a potential inhibitor of acyl CoA:diacylglycerol acyltransferase (DGAT), an enzyme implicated in obesity and type 2 diabetes. The inhibition of this enzyme by compounds like erysenegalensein E from E. senegalensis presents a novel avenue for the treatment of these metabolic disorders (Oh et al., 2009).
Phospholipase Cgamma1 Inhibition
Erysenegalensein E has also been investigated for its role in inhibiting Phospholipase Cgamma1, a key enzyme in cell signaling pathways. This inhibition suggests potential therapeutic applications in diseases where these pathways are dysregulated (Oh et al., 2005).
作用機序
Target of Action
Erysenegalensein E is a prenylated isoflavonoid isolated from the African medicinal plant Erythrina senegalensis . The primary targets of Erysenegalensein E are cancer cells . It has been tested for its anticancerous properties and found to be cytotoxic .
Mode of Action
Erysenegalensein E interacts with its targets, the cancer cells, by inducing cytotoxicity It is known that the compound’s cytotoxicity may be related to the multidrug resistance phenotype of certain cell lines .
Biochemical Pathways
The biochemical pathways affected by Erysenegalensein E involve apoptosis, pyroptosis, autophagy, and mitophagy . These processes are triggered via the modulation of cytoplasmic proteins, miRNA, and enzymes involved in critical pathways deregulated in cancer .
Result of Action
The result of Erysenegalensein E’s action is the induction of cell death in cancer cells through various mechanisms such as apoptosis, pyroptosis, autophagy, and mitophagy . This leads to a decrease in the proliferation of cancer cells .
特性
IUPAC Name |
5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXDAJQZZFAON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC(C(=C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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